![molecular formula C24H18BNO2 B13413883 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a carbazole moiety, which is further connected to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Phenolic derivatives or quinones
Reduction: Boronate esters
Substitution: Halogenated carbazole derivatives
Applications De Recherche Scientifique
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9-Phenyl-9H-carbazol-4-yl)boronic acid
- (9-(4-Biphenyl)carbazole)
- (9-(4-Biphenyl)carbazole-4-boronic acid)
Uniqueness
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is unique due to its combination of a carbazole moiety with a biphenyl structure and a boronic acid functional group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C24H18BNO2 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
[9-(4-phenylphenyl)carbazol-4-yl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)21-10-6-12-23-24(21)20-9-4-5-11-22(20)26(23)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16,27-28H |
Clé InChI |
USKZJRMLKWTASM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



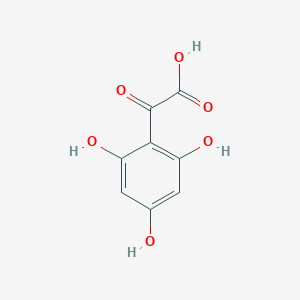
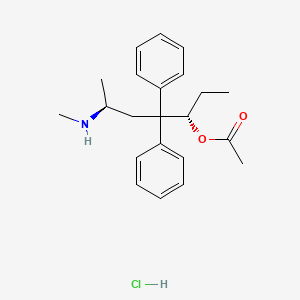
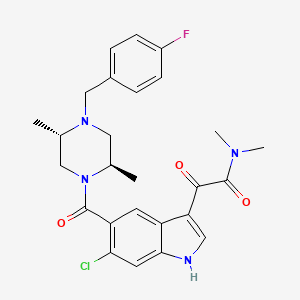
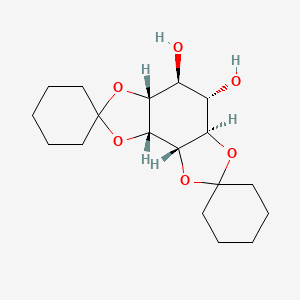

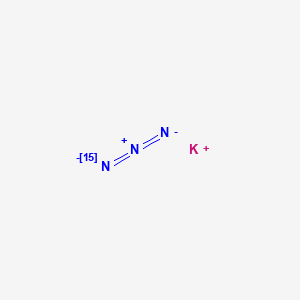
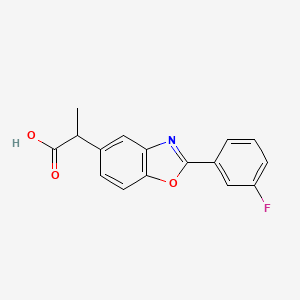
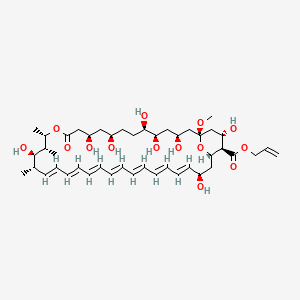

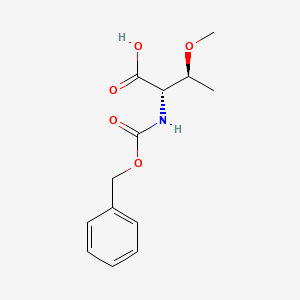
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
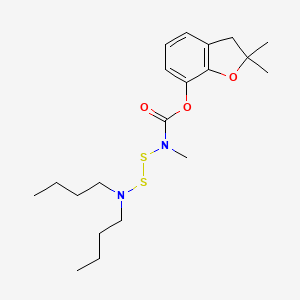
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
